molecular formula C13H14N2O5 B407077 Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate

Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate

Cat. No.: B407077
M. Wt: 278.26g/mol
InChI Key: ZBEMLXAPMNEZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pyrrolidinylcarbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The subsequent step involves the reaction of the nitrated intermediate with pyrrolidine and a suitable coupling agent, such as dicyclohexylcarbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

    Coupling: Dicyclohexylcarbodiimide or other coupling agents.

Major Products Formed

    Reduction: Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate.

    Hydrolysis: 3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid.

    Coupling: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The pyrrolidinylcarbonyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.

Comparison with Similar Compounds

Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-nitrobenzoate: Lacks the pyrrolidinylcarbonyl group, making it less potent in certain applications.

    Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate: The amino group can alter the compound’s reactivity and biological activity.

    3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid: The carboxylic acid group can affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26g/mol

IUPAC Name

methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate

InChI

InChI=1S/C13H14N2O5/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-4-2-3-5-14/h6-8H,2-5H2,1H3

InChI Key

ZBEMLXAPMNEZLX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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